![molecular formula C35H26N4S2 B289793 2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole, commonly known as DTT, is a synthetic compound with potential applications in scientific research. DTT belongs to the class of thiadiazole compounds, which have been extensively studied due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of DTT is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. DTT has been reported to inhibit the activity of several enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
DTT has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. DTT has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, DTT has been reported to exhibit antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTT has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. DTT is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, DTT has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, DTT has limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of DTT. One potential direction is the synthesis of novel DTT derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of DTT and its derivatives. Additionally, DTT could be explored for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Finally, DTT could be used as a fluorescent probe for the detection of metal ions in environmental and biological samples.
Métodos De Síntesis
DTT can be synthesized by the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with 2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain DTT in high yield and purity.
Aplicaciones Científicas De Investigación
DTT has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. DTT has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, DTT has been used as a starting material for the synthesis of other thiadiazole derivatives with improved biological activities.
Propiedades
Fórmula molecular |
C35H26N4S2 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2-[(E)-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)methyl]-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C35H26N4S2/c1-6-16-27(17-7-1)33-36-38(30-22-12-4-13-23-30)32(40-33)26-35(29-20-10-3-11-21-29)39(31-24-14-5-15-25-31)37-34(41-35)28-18-8-2-9-19-28/h1-26H/b32-26+ |
Clave InChI |
VCHNOBQIFJXXEC-HMZBKAONSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN(/C(=C\C3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/S2)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



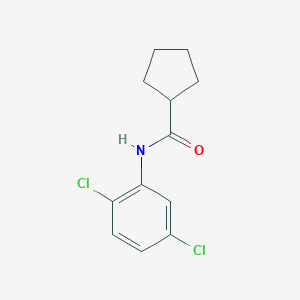




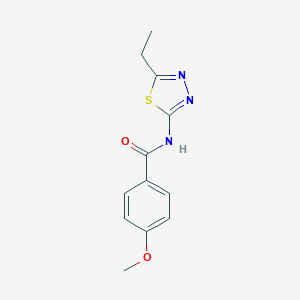
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
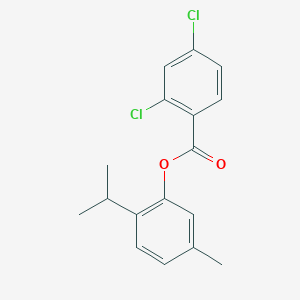
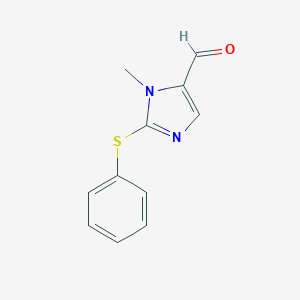
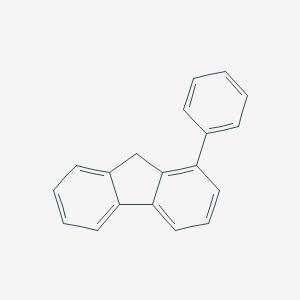
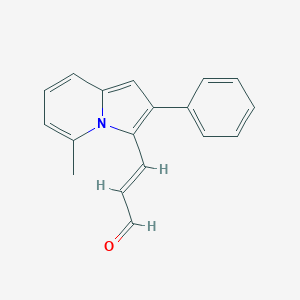

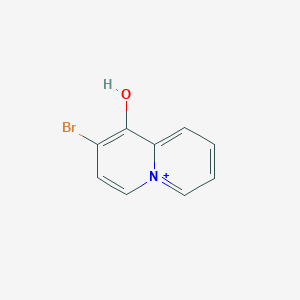
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)